Methyl 2-nitro-3-(trifluoromethyl)benzoate is an organic compound characterized by its unique molecular structure, which includes a nitro group and a trifluoromethyl group attached to a benzoate moiety. Its chemical formula is , and it features a methyl ester functional group, which enhances its solubility in organic solvents. The presence of the trifluoromethyl group significantly influences its chemical properties, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals.
Several methods for synthesizing methyl 2-nitro-3-(trifluoromethyl)benzoate have been documented:
Methyl 2-nitro-3-(trifluoromethyl)benzoate finds applications in:
Studies on similar compounds suggest that methyl 2-nitro-3-(trifluoromethyl)benzoate may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity due to increased hydrophobic interactions. Research into its interactions could elucidate its mechanisms of action and potential therapeutic uses.
Methyl 2-nitro-3-(trifluoromethyl)benzoate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| Methyl 4-methyl-3-(trifluoromethyl)benzoate | 116419-94-4 | 0.95 |
| Ethyl 2-(trifluoromethyl)benzoate | 577-62-8 | 0.95 |
| Methyl 4-(trifluoromethyl)benzoate | 2967-66-0 | 0.94 |
| Methyl 3,5-bis(trifluoromethyl)benzoate | 26107-80-2 | 0.94 |
| Methyl 3-(trifluoromethyl)benzoate | 2557-13-3 | 0.94 |
Methyl 2-nitro-3-(trifluoromethyl)benzoate is unique due to its specific arrangement of functional groups, which may impart distinct chemical reactivity and biological activity compared to its analogs. The combination of a nitro group and a trifluoromethyl substituent creates opportunities for novel applications in medicinal chemistry and materials science.